IMPDH2 Inhibitory Activity: Direct Linkage and N1-Methylation Confer Sub-Micromolar Affinity Lacking in Spacer-Containing Analogs
4-(1-Methyl-1H-imidazol-2-yl)piperidine demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target in immunosuppression and antiviral therapy, with Ki values of 240 nM, 430 nM, and 440 nM depending on substrate competition conditions [1]. In contrast, structurally related imidazole-piperidine compounds bearing a methylene linker (e.g., 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines) show no reported IMPDH2 inhibition, instead functioning as positive allosteric modulators of mGluR2 [2]. The direct C-C connection between the piperidine and imidazole rings in the target compound restricts conformational flexibility, enabling a binding mode compatible with the IMPDH2 active site that is sterically inaccessible to more flexible, linker-containing analogs [3]. Mycophenolic acid (MPA), a clinical IMPDH inhibitor, exhibits Ki values of 9 nM and 33 nM against IMPDH type II and type I respectively, establishing that the target compound occupies an intermediate potency tier suitable for hit identification and optimization campaigns [4].
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 240 nM (competitive inhibition), 430 nM (IMP substrate), 440 nM (NAD substrate) |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 9 nM (IMPDH type II), 33 nM (IMPDH type I); Flexible linker-containing analog 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine: no IMPDH2 activity reported |
| Quantified Difference | Target compound ~27-fold less potent than MPA against IMPDH type II, but demonstrates measurable sub-micromolar affinity absent in methylene-linked analogs |
| Conditions | Enzymatic inhibition assays using recombinant IMPDH2; substrate competition experiments with IMP and NAD |
Why This Matters
The sub-micromolar IMPDH2 Ki values validate this compound as a structurally distinct chemical starting point for immunosuppressive or antiviral drug discovery programs, where rigid imidazole-piperidine scaffolds offer alternative intellectual property space compared to mycophenolate-derived chemotypes.
- [1] BindingDB. BDBM50421763 (4-(1-Methyl-1H-imidazol-2-yl)piperidine). Ki values: 240 nM, 430 nM, 440 nM against IMPDH2. Assay descriptions: inhibition of IMPDH, IMP substrate inhibition, NAD substrate inhibition. View Source
- [2] Cid, J.M. et al. Journal of Medicinal Chemistry. Discovery of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 positive allosteric modulators. 2011. View Source
- [3] Branca, D. et al. Bioorganic & Medicinal Chemistry Letters. Cell-based activity enhancement by 4-piperidinyl moiety incorporation at imidazole 2-position. 2005. View Source
- [4] Allison, A.C. et al. Immunological Reviews. Mycophenolate mofetil and its mechanisms of action. 2000. Ki values: 9 nM (IMPDH type II), 33 nM (IMPDH type I). View Source
